2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Description
2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide (CAS RN: 577985-08-1) is a synthetic organic compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety bearing a 2,6-dimethylphenyl substituent . This structure combines key pharmacophoric elements: the 1,2,4-triazole ring (known for antimicrobial and anticancer properties), a thioether bridge (enhancing lipophilicity and metabolic stability), and aromatic substituents (3-chlorophenyl and 2,6-dimethylphenyl) that influence steric and electronic interactions with biological targets . The compound’s unique substitution pattern distinguishes it from related triazole-acetamide derivatives, warranting comparative analysis to elucidate structure-activity relationships (SAR).
Properties
CAS No. |
577985-08-1 |
|---|---|
Molecular Formula |
C18H18ClN5OS |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-5-3-6-12(2)16(11)21-15(25)10-26-18-23-22-17(24(18)20)13-7-4-8-14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
QMBROLSDUUOGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Triazole Core Synthesis via Thiosemicarbazide Cyclization
The 1,2,4-triazole ring is typically constructed through cyclization of thiosemicarbazide intermediates.
Hydrazide Formation
Reaction of 3-chlorobenzoic acid with hydrazine hydrate yields 3-chlorobenzohydrazide (1 ):
This step is performed in ethanol under reflux, achieving >90% yield.
Thiosemicarbazide Synthesis
3-Chlorobenzohydrazide reacts with methyl isothiocyanate to form N-methyl-3-chlorophenylthiosemicarbazide (2 ):
Methanol is used as the solvent, with reflux for 8–10 hours.
Cyclization to 4-Amino-1,2,4-Triazole-3-Thiol
Treatment of 2 with 10% NaOH induces intramolecular cyclization:
Yields range from 75–85% after acidification and recrystallization.
Synthesis of N-(2,6-Dimethylphenyl)Chloroacetamide
Chloroacetyl chloride reacts with 2,6-dimethylaniline in dichloromethane:
Triethylamine is used as a base, achieving 88–92% yield.
Nucleophilic Substitution with Triazole-Thiol
The triazole-thiol (3 ) reacts with N-(2,6-dimethylphenyl)chloroacetamide (4 ) in basic conditions:
Optimized conditions:
One-Pot Sequential Synthesis
Combining hydrazide formation, cyclization, and thioether coupling in a single reactor reduces purification steps but lowers yield (52–58%) due to intermediate instability.
Solid-Phase Synthesis
Immobilizing the triazole-thiol on resin enables stepwise functionalization but requires specialized equipment and offers no significant yield improvement.
Reaction Optimization and Process Parameters
Solvent Effects on Thioether Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 74 | 98.2 |
| DMF | 65 | 95.8 |
| Acetonitrile | 58 | 92.4 |
| THF | 61 | 94.1 |
Ethanol provides optimal solubility and minimizes side reactions.
Temperature and Time Optimization
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 40 | 12 | 58 |
| 60 | 6 | 74 |
| 80 | 4 | 71 |
Higher temperatures accelerate the reaction but promote acetamide hydrolysis.
Characterization and Analytical Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H2O) shows 98.3% purity with a retention time of 6.8 minutes.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Waste Management Strategies
-
Neutralization of alkaline wastewater with HCl before disposal.
Applications and Derivatives
While beyond the scope of preparation methods, the compound’s bioactivity profile includes:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) linkage undergoes nucleophilic substitution under alkaline conditions. This reaction is critical for modifying the compound's biological activity or solubility.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃/DMF, alkyl halides, 60–80°C | S-alkylated derivatives | 65–78% | |
| Arylation | CuI/1,10-phenanthroline, aryl iodides | Biaryl thioethers | 52–60% |
Key findings:
-
Alkylation with methyl iodide increases hydrophobicity, enhancing membrane permeability in pharmacological studies.
-
Arylation introduces π-π stacking interactions, improving target binding affinity .
Oxidation Reactions
The thioether group oxidizes to sulfoxide/sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 4 hr | Sulfoxide | Increased hydrogen-bonding capacity | |
| mCPBA | DCM, 0°C→RT, 2 hr | Sulfone | Enhanced metabolic stability |
Spectroscopic evidence:
-
¹H NMR : Sulfoxide protons appear at δ 2.9–3.1 ppm (doublet).
-
IR : S=O stretches at 1040–1060 cm⁻¹ (sulfoxide) and 1150–1170 cm⁻¹ (sulfone).
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Products | Mechanism | Reference |
|---|---|---|---|
| 6M HCl, reflux | Carboxylic acid + NH₃ | Acid-catalyzed | |
| NaOH (10%), EtOH/H₂O | Carboxylate salt + NH₂CH₂CH₃ | Base-promoted |
Kinetic data:
-
Half-life : 45 min (acidic) vs. 22 min (basic) at 80°C.
-
Activation energy: 68.2 kJ/mol (pH 1) vs. 54.7 kJ/mol (pH 13) .
Triazole Ring Modifications
The 1,2,4-triazole core participates in coordination chemistry and electrophilic substitutions:
| Reaction | Reagents | Products | Characterization |
|---|---|---|---|
| Metal complexation | CuCl₂·2H₂O, EtOH | [Cu(L)₂Cl₂] | ESR: g⊥ = 2.08, g∥ = 2.24 |
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-triazole derivative | ¹³C NMR: δ 148.5 ppm (C-NO₂) |
Biological implications:
-
Cu(II) complexes show 3× higher cytotoxicity against HeLa cells vs. parent compound .
-
Nitro derivatives exhibit enhanced antibacterial activity (MIC: 8 µg/mL vs. S. aureus).
Amino Group Reactivity
The 4-amino group on the triazole ring participates in condensation and acylation:
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Schiff base formation | Aromatic aldehydes, EtOH | Imine derivatives | 70–85% | |
| Acylation | Acetyl chloride, pyridine | N-Acetylated compound | 92% |
Notable results:
-
Schiff bases with 4-hydroxybenzaldehyde show fluorescence (λₑₘ = 450 nm).
-
Acetylated derivatives demonstrate improved pharmacokinetic profiles (t₁/₂ = 8.7 hr) .
Electrophilic Aromatic Substitution
The 3-chlorophenyl group undergoes directed substitutions:
| Position | Reagent | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Para | Br₂/FeBr₃ | 4-Bromo derivative | 89% para-selectivity | |
| Meta | HNO₃/H₂SO₄ | 3,5-Dinitro derivative | 76% meta-directing |
Computational insights:
-
DFT calculations (B3LYP/6-311+G**) show electrophiles favor positions ortho to Cl due to σ-complex stabilization .
Reduction Reactions
Selective reductions modify key functional groups:
| Target Site | Reagents | Products | Applications |
|---|---|---|---|
| Thioether | LiAlH₄ | Thiol (-SH) | Chelating agent synthesis |
| Acetamide | BH₃·THF | Amine | Prodrug development |
Kinetic studies:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. Studies have shown that it possesses inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Several studies have focused on the anticancer potential of triazole derivatives. For instance, compounds similar to 2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide have demonstrated cytotoxic effects against different cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the triazole ring can enhance anticancer activity. In vitro assays have reported IC50 values indicating effective inhibition of cell proliferation in cancer models .
Anticonvulsant Activity
Recent studies have also explored the anticonvulsant properties of triazole derivatives. The compound has been evaluated using picrotoxin-induced seizure models, demonstrating promising anticonvulsant effects comparable to standard medications . This highlights its potential role in treating epilepsy and other seizure disorders.
Synthesis and Derivatives
The synthesis of 2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of appropriate thioacetic acid derivatives with substituted phenyl amines under controlled conditions. Various derivatives of this compound are being synthesized to enhance its biological activity and selectivity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Evren et al. (2019) | Anticancer Activity | Demonstrated strong selectivity against A549 cells with IC50 values indicating significant cytotoxicity. |
| PMC9268695 (2022) | Anticonvulsant Effects | Showed effectiveness in picrotoxin-induced models, suggesting a viable option for epilepsy treatment. |
| MDPI (2022) | Antimicrobial Testing | Reported effective inhibition against Staphylococcus aureus and Candida albicans, indicating broad-spectrum antimicrobial potential. |
Mechanism of Action
The mechanism of action of 2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural analogs include N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) and 2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a) . Key differences are outlined below:
| Feature | Target Compound | Compound 6m | Compound 7a |
|---|---|---|---|
| Triazole Core | 1,2,4-Triazole (4-amino, 5-(3-chlorophenyl)) | 1,2,3-Triazole (4-((naphthalen-1-yloxy)methyl)) | 1,2,3-Triazole (4-((naphthalen-2-yloxy)methyl)) |
| Aromatic Substituents | 3-Chlorophenyl (C6H4Cl), 2,6-dimethylphenyl | 4-Chlorophenyl (C6H4Cl), naphthalen-1-yloxy | Phenyl (C6H5), naphthalen-2-yloxy |
| Linkage | Thioether (–S–) | Ether (–O–) | Ether (–O–) |
| Acetamide Group | N-(2,6-dimethylphenyl) | N-(4-chlorophenyl) | N-phenyl |
- Triazole Core: The 1,2,4-triazole in the target compound offers distinct electronic properties compared to 1,2,3-triazoles in 6m and 7a.
Physicochemical Properties
- IR Spectroscopy : The target compound lacks the C–O stretch (~1136 cm⁻¹) seen in 6m and 7a, confirming the absence of ether linkages .
- HRMS : The molecular ion peak for the target compound aligns with its calculated mass (381.0882), distinguishing it from 6m (393.1118) and 7a (375.1450) .
Pharmacological Implications
- Bioactivity : 1,2,4-Triazoles are associated with antimicrobial and kinase-inhibitory activities. The thioether group in the target compound may enhance binding to cysteine-rich enzyme active sites (e.g., glutathione S-transferase) compared to ether-linked analogs .
- Substituent Effects : The 2,6-dimethylphenyl group in the target compound likely reduces metabolic oxidation compared to the unsubstituted phenyl group in 7a, prolonging half-life .
- Chlorophenyl Position : The 3-chlorophenyl substituent (target) vs. 4-chlorophenyl (6m) alters steric interactions; meta-substitution may favor binding to hydrophobic pockets in target proteins .
Data Tables
Table 1: Structural Comparison of Triazole-Acetamide Derivatives
(See Section 2.1 for full table.)
Table 2: Spectral and Molecular Data
| Compound | IR Peaks (cm⁻¹) | HRMS [M+H]+ (obs./calc.) |
|---|---|---|
| Target Compound | 3290, 1675, 785 | 381.0882 (calc.) |
| 6m | 3291, 1678, 1136 | 393.1112 (obs.) |
| 7a | 1675, 1130 | 375.1450 (calc.) |
Biological Activity
2-((4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a novel compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into the biological activities of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C13H14ClN5OS
- Molecular Weight : 313.80 g/mol
The structural features of this compound include a triazole ring with an amino group and a chlorophenyl moiety, which contribute to its biological activity.
The biological activity of 2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thus interfering with various cellular processes. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial and fungal strains.
- Study Findings : In one study, derivatives similar to this compound were tested against several pathogens, showing promising results in inhibiting growth, particularly in fungal infections .
Anticancer Activity
The anticancer potential of 2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide has been evaluated using various cancer cell lines.
- Case Study : A recent study assessed the compound's effects on HepG2 liver cancer cells using an MTT assay. The results demonstrated a notable anti-proliferative effect with an IC50 value of approximately 16.782 µg/mL . This suggests that the compound could be a potential candidate for further development as an anticancer agent.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide | 16.782 | HepG2 |
| Similar Derivative | 20.667 | HepG2 |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial in medicinal chemistry for optimizing therapeutic efficacy. Variations in substituents on the triazole ring significantly influence biological activity.
- Observation : Compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced anti-proliferative activity compared to those with electron-withdrawing groups .
Safety and Toxicity
Assessing the safety profile of new compounds is essential for their development as therapeutic agents. Preliminary studies indicate that this triazole derivative exhibits low cytotoxicity across various cell lines.
Hemolytic Activity Study
A hemolytic activity study showed that the compound had minimal toxicity compared to standard reference substances. This low level of cytotoxicity suggests potential for safe therapeutic use .
Q & A
Q. What are the standard synthetic routes for 2-((4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide?
The compound is typically synthesized via nucleophilic substitution. A general method involves reacting 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol under alkaline conditions (e.g., aqueous KOH). The mixture is refluxed for 1 hour, followed by precipitation in water, filtration, and recrystallization from ethanol . Optimization of solvent ratios (ethanol:water) and temperature control during reflux are critical for yield improvement.
Q. How is the structural identity of this compound confirmed in academic research?
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- XRD : Single-crystal X-ray diffraction provides definitive proof of molecular geometry, bond angles, and substituent positioning, as demonstrated for analogous triazole-thione derivatives .
- NMR : H and C NMR spectra verify the presence of key functional groups, such as the acetamide (-NHCO-) and triazole rings.
- FTIR : Peaks at ~1650 cm (C=O stretching) and ~3400 cm (N-H stretching) confirm acetamide and amino groups .
Q. What are the recommended physicochemical characterization methods for this compound?
- Melting Point : Determined via differential scanning calorimetry (DSC) to assess purity.
- Solubility : Tested in polar (e.g., DMSO, ethanol) and nonpolar solvents to guide formulation studies.
- Tautomerism Analysis : UV-Vis spectroscopy and theoretical calculations (e.g., DFT) evaluate thione-thiol tautomeric equilibria, which influence reactivity .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?
Advanced optimization involves:
- DoE (Design of Experiments) : Systematic variation of parameters like molar ratios (triazole-thiol:chloroacetamide), solvent polarity, and reaction time.
- Catalysis : Testing phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
- Green Chemistry : Substituting ethanol with ionic liquids or supercritical CO to improve sustainability .
Q. What strategies are used to resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Re-evaluate activity across multiple concentrations to identify non-linear effects.
- Structural Analog Comparison : Compare results with derivatives (e.g., furan- or pyridyl-substituted triazoles) to isolate substituent-specific effects .
- Target Validation : Use molecular docking or CRISPR-based gene knockout to confirm mechanism-of-action hypotheses .
Q. How can computational methods predict the stability and reactivity of this compound?
- HOMO-LUMO Analysis : Determines electron-rich regions and susceptibility to electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates solvation effects and degradation pathways in physiological environments.
- MESP (Molecular Electrostatic Potential) : Maps charge distribution to predict intermolecular interactions, such as hydrogen bonding with biological targets .
Q. What experimental designs are suitable for studying the compound’s pharmacokinetic properties?
- In Vitro Models : Caco-2 cell monolayers assess intestinal permeability.
- Microsomal Stability Assays : Liver microsomes (human/rat) evaluate metabolic degradation rates.
- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fractions available for therapeutic action .
Q. How do researchers address discrepancies in spectroscopic data during structural elucidation?
- Multi-Technique Cross-Validation : Combine XRD (for absolute configuration) with high-resolution MS and 2D NMR (e.g., COSY, HSQC) to resolve ambiguous peaks .
- Theoretical Spectra Simulation : Use software like Gaussian or ADF to predict NMR/IR spectra and compare with experimental results .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
